molecular formula C10H11NO4 B14023288 Methyl 4-[(methylcarbamoyl)oxy]benzoate CAS No. 21998-12-9

Methyl 4-[(methylcarbamoyl)oxy]benzoate

Cat. No.: B14023288
CAS No.: 21998-12-9
M. Wt: 209.20 g/mol
InChI Key: BKFZHVOKDABWQH-UHFFFAOYSA-N
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Description

Methyl 4-[(methylcarbamoyl)oxy]benzoate is a benzoic acid derivative characterized by a methyl ester group at the para position and a methylcarbamoyloxy substituent.

Properties

CAS No.

21998-12-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 4-(methylcarbamoyloxy)benzoate

InChI

InChI=1S/C10H11NO4/c1-11-10(13)15-8-5-3-7(4-6-8)9(12)14-2/h3-6H,1-2H3,(H,11,13)

InChI Key

BKFZHVOKDABWQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(methylcarbamoyl)oxy]benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-hydroxybenzoate with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(methylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(methylcarbamoyl)oxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(methylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-(carbamoylamino)benzoate

  • Structure: Features a carbamoylamino (-NH-CONH₂) group instead of the methylcarbamoyloxy (-O-CO-NH-CH₃) substituent.
  • Activity: Tested as part of a series of aquaporin-3 and aquaporin-7 inhibitors, demonstrating the importance of urea/carbamate groups in modulating biological targets.
  • Molecular Weight : ~194.18 g/mol (estimated).

Ethyl 4-(sulfooxy)benzoate

  • Structure : Contains a sulfooxy (-O-SO₃H) group and an ethyl ester.
  • Activity : Isolated from bamboo shoots, this compound highlights the role of sulfonation in increasing water solubility. Unlike methylcarbamoyloxy, the sulfooxy group introduces strong acidity, which may limit membrane permeability in biological systems .
  • Molecular Weight : 230.21 g/mol (calculated).

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

  • Structure : Incorporates a thiadiazole ring linked via a methoxy group.
  • Activity : Used in research and development, with acute toxicity (Category 4) across oral, dermal, and inhalation routes. The thiadiazole moiety introduces heterocyclic rigidity, which can enhance target selectivity but may also increase toxicity compared to simpler carbamates .
  • Molecular Weight : 359.4 g/mol .

Functional Group Comparisons: Carbamates vs. Related Moieties

Aldicarb

  • Structure : Contains a (methylcarbamoyl)oxime group.
  • Activity : A systemic nematicide and insecticide. The oxime group (-N-O-) in aldicarb enhances reactivity with acetylcholinesterase compared to the stable carbamate in Methyl 4-[(methylcarbamoyl)oxy]benzoate, explaining its potent pesticidal activity .

Imazamethabenz-methyl

  • Structure: A methyl benzoate with an imidazolinone substituent.
  • Activity : Herbicidal action via acetolactate synthase inhibition. The heterocyclic ring provides greater metabolic stability than carbamates, enabling prolonged soil activity .

Solubility and Reactivity

  • This compound’s carbamate group balances hydrophilicity and lipophilicity, making it suitable for oral delivery systems (similar to prodrug technologies described in ).
  • In contrast, bromomethyl or cyanobenzyl substituents (e.g., methyl 4-(bromomethyl)benzoate) increase electrophilicity, favoring use in cross-coupling reactions but limiting biocompatibility .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Activity Reference ID
This compound -O-CO-NH-CH₃ 209.19 (estimated) Research intermediate, prodrugs
Methyl 4-(carbamoylamino)benzoate -NH-CONH₂ ~194.18 Aquaporin inhibition
Aldicarb (methylcarbamoyl)oxime 190.26 Nematicide, insecticide
Ethyl 4-(sulfooxy)benzoate -O-SO₃H 230.21 Plant biochemistry
Methyl 4-(bromomethyl)benzoate -CH₂Br 229.06 Organic synthesis

Research Findings and Implications

  • Bioactivity : The methylcarbamoyloxy group’s stability and hydrogen-bonding capacity make it a candidate for prodrug designs (e.g., masking polar groups for enhanced absorption) .
  • Toxicity : Carbamates generally exhibit lower acute toxicity than thiadiazoles or phosphoramidates, as seen in Safety Data Sheets () and nematicide studies ().
  • Agricultural Relevance : While aldicarb and imazamethabenz-methyl are commercial agrochemicals, this compound’s applications remain exploratory, highlighting opportunities for structure optimization .

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